H-Ala-Pro-Arg-Thr-Pro-Gly-Gly-Arg-Arg-OH
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Overview
Description
H-Ala-Pro-Arg-Thr-Pro-Gly-Gly-Arg-Arg-OH is a synthetic peptide composed of the amino acids alanine, proline, arginine, threonine, glycine, and arginine. This peptide is often used in biochemical research as a substrate for specific kinases, such as meiosis-activated myelin basic protein kinase (p44mpk) and mitogen-activated protein kinase (MAPK) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Pro-Arg-Thr-Pro-Gly-Gly-Arg-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
H-Ala-Pro-Arg-Thr-Pro-Gly-Gly-Arg-Arg-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid.
Reduction: Reduction reactions can be performed using agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues in the peptide can be substituted using site-directed mutagenesis techniques.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds .
Scientific Research Applications
H-Ala-Pro-Arg-Thr-Pro-Gly-Gly-Arg-Arg-OH has several applications in scientific research:
Biochemistry: Used as a substrate for kinases like p44mpk and MAPK to study enzyme kinetics and phosphorylation events.
Molecular Biology: Employed in studies involving protein-protein interactions and signal transduction pathways.
Medicine: Investigated for its potential role in modulating hematopoietic cells and gene expression.
Industry: Utilized in the development of diagnostic assays and therapeutic peptides.
Mechanism of Action
The mechanism of action of H-Ala-Pro-Arg-Thr-Pro-Gly-Gly-Arg-Arg-OH involves its role as a substrate for specific kinases. When phosphorylated by kinases like p44mpk and MAPK, the peptide undergoes conformational changes that can affect its interaction with other proteins and cellular components. This phosphorylation event is crucial for studying signal transduction pathways and enzyme kinetics .
Comparison with Similar Compounds
Similar Compounds
H-Gly-Arg-Ala-Asp-Ser-Pro-OH: Another synthetic peptide used as a control in fibronectin inhibitor studies.
H-Gly-Arg-Ala-Asp-Ser-Pro-OH: Used in various biochemical assays.
Uniqueness
H-Ala-Pro-Arg-Thr-Pro-Gly-Gly-Arg-Arg-OH is unique due to its specific amino acid sequence, which makes it an ideal substrate for kinases like p44mpk and MAPK. This specificity allows researchers to study precise phosphorylation events and their effects on cellular processes .
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[1-[2-[[2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H70N18O11.C2HF3O2/c1-20(40)34(65)56-16-7-12-26(56)33(64)53-23(9-4-14-48-38(43)44)31(62)55-29(21(2)58)35(66)57-17-6-11-25(57)32(63)51-18-27(59)50-19-28(60)52-22(8-3-13-47-37(41)42)30(61)54-24(36(67)68)10-5-15-49-39(45)46;3-2(4,5)1(6)7/h20-26,29,58H,3-19,40H2,1-2H3,(H,50,59)(H,51,63)(H,52,60)(H,53,64)(H,54,61)(H,55,62)(H,67,68)(H4,41,42,47)(H4,43,44,48)(H4,45,46,49);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKVFUUXPSSWNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(C)N)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H71F3N18O13 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1081.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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